5-Methyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine
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Overview
Description
5-Methyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine is a nitrogen-containing heterocyclic compound. It features a unique structure that includes both pyrrole and pyrazole rings, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenylhydrazine with 2-methyl-1,3-butadiene under acidic conditions to form the desired pyrazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
5-Methyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as kinases, by binding to their active sites. This inhibition can lead to the modulation of various cellular pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar in structure but contains a triazole ring instead of a pyrazole ring.
5-Methyl-2-phenyl-4,6-dihydropyrrolo[3,4-d]pyrazol-3-amine: A closely related compound with slight structural variations.
Uniqueness
5-Methyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine is unique due to its specific ring structure and the presence of both pyrrole and pyrazole rings. This unique structure contributes to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C12H14N4 |
---|---|
Molecular Weight |
214.27 g/mol |
IUPAC Name |
5-methyl-2-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-3-amine |
InChI |
InChI=1S/C12H14N4/c1-15-7-10-11(8-15)14-16(12(10)13)9-5-3-2-4-6-9/h2-6H,7-8,13H2,1H3 |
InChI Key |
MPTRYZXMIMSLSS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(N(N=C2C1)C3=CC=CC=C3)N |
Origin of Product |
United States |
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